

IUPAC name and CAS number for 3-ethylpent-1ene

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An In-depth Technical Guide to 3-Ethylpent-1-ene

IUPAC Name: 3-ethylpent-1-ene[1] CAS Number: 4038-04-4[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 3-ethylpent-1-ene. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical science.

Chemical and Physical Properties

3-Ethylpent-1-ene is a seven-carbon branched alkene. Its properties are summarized in the table below.



Property	Value	Source
IUPAC Name	3-ethylpent-1-ene	[1]
CAS Number	4038-04-4	[1]
Molecular Formula	C7H14	[1]
Molecular Weight	98.19 g/mol	[1]
Boiling Point	85 °C	
Melting Point	-127.48 °C	_
Density	0.697 g/mL at 20 °C	_
Refractive Index (n20/D)	1.398	_

Spectroscopic Data

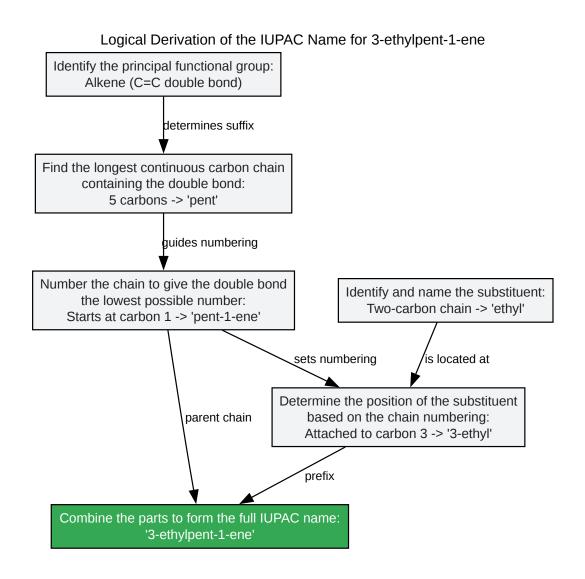
The following table summarizes key spectroscopic data for the characterization of 3-ethylpent-1-ene.

Spectroscopic Technique	Data
¹ H NMR	Predicted chemical shifts: ~5.8 ppm (ddt, 1H, -CH=), ~4.9 ppm (m, 2H, =CH2), ~1.9 ppm (m, 1H, -CH-), ~1.4 ppm (quintet, 4H, -CH2-), ~0.85 ppm (t, 6H, -CH3). Note: Actual spectrum not available; prediction is based on standard chemical shifts for similar structures.
¹³ C NMR	Available data indicates characteristic peaks for alkene and alkane carbons.[1]
Key peaks expected around 3075 cm ⁻¹ (C-H stretch, sp²), 1640 cm ⁻¹ (C=C stretch), and 9 cm ⁻¹ (out-of-plane bend for terminal alkene).	
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z = 98. Fragmentation pattern consistent with a C_7H_{14} branched alkene.[1]



Synthesis and Reactions Logical Relationship for IUPAC Nomenclature

The IUPAC name "3-ethylpent-1-ene" is derived from its molecular structure according to a set of systematic rules. The following diagram illustrates this logical relationship.



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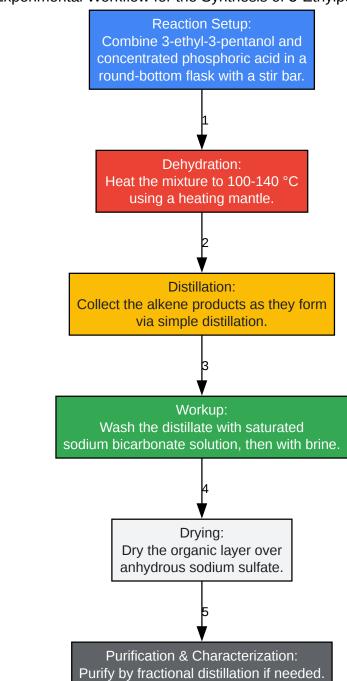
Caption: Logical workflow for deriving the IUPAC name 3-ethylpent-1-ene.

Experimental Protocol: Synthesis via Dehydration of 3-Ethyl-3-pentanol

3-Ethylpent-1-ene can be synthesized, typically as part of a mixture with its more stable isomer 3-ethylpent-2-ene, via the acid-catalyzed dehydration of 3-ethyl-3-pentanol. The following is a representative protocol adapted from procedures for similar tertiary alcohols.[2][3][4][5]

Workflow for Synthesis





Experimental Workflow for the Synthesis of 3-Ethylpent-1-ene

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Analyze by GC-MS, NMR, and IR.

Caption: Workflow for the synthesis of 3-ethylpent-1-ene via alcohol dehydration.



Detailed Methodology:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 11.6 g (0.1 mol) of 3-ethyl-3-pentanol. While stirring and cooling in an ice bath, slowly add 10 mL of concentrated (85%) phosphoric acid.
- Apparatus Assembly: Assemble a simple distillation apparatus with the reaction flask, a distillation head, a condenser, and a receiving flask.
- Dehydration and Distillation: Heat the reaction mixture using a heating mantle to a temperature of 100-140 °C. The alkene products will co-distill with water as they are formed.
 Continue the distillation until no more organic layer is observed in the distillate.
- Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid, followed by 20 mL of brine to remove dissolved salts.
- Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate.

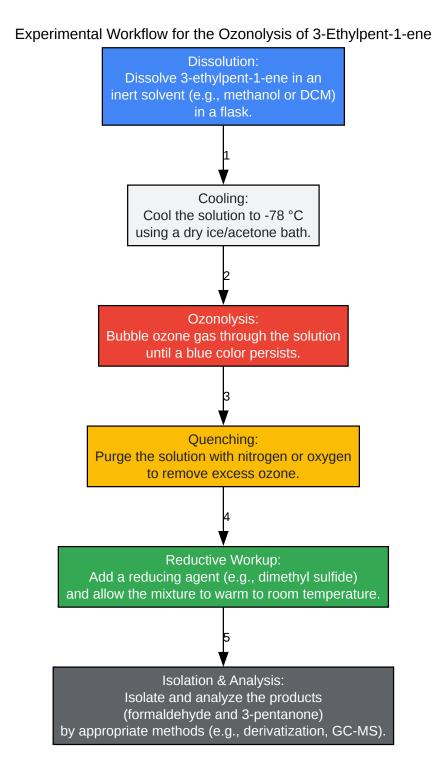
 Decant or filter the dried liquid to obtain the crude product mixture.
- Purification and Characterization: The resulting product will be a mixture of 3-ethylpent-1-ene
 and 3-ethylpent-2-ene. If desired, the isomers can be separated by fractional distillation. The
 product(s) should be characterized by gas chromatography-mass spectrometry (GC-MS), ¹H
 NMR, and IR spectroscopy to confirm their identity and purity.

Experimental Protocol: Ozonolysis of 3-Ethylpent-1-ene

Ozonolysis is a powerful reaction for cleaving the double bond of an alkene. For 3-ethylpent-1-ene, this reaction yields formaldehyde and 3-pentanone. The following is a general protocol for the ozonolysis of a terminal alkene with a reductive workup.

Workflow for Ozonolysis





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Caption: Workflow for the ozonolysis of 3-ethylpent-1-ene.



Detailed Methodology:

- Setup and Dissolution: In a three-necked round-bottom flask equipped with a gas inlet tube and a gas outlet tube, dissolve 4.9 g (0.05 mol) of 3-ethylpent-1-ene in 100 mL of methanol.
- Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
- Ozonolysis: Pass a stream of ozone-enriched oxygen from an ozone generator through the solution. Continue the ozonolysis until the solution turns a persistent pale blue, indicating the presence of unreacted ozone.
- Quenching Excess Ozone: Stop the ozone flow and bubble dry nitrogen gas through the solution for 10-15 minutes to remove all excess ozone.
- Reductive Workup: While maintaining the cold temperature, add 4.7 mL (0.065 mol) of dimethyl sulfide dropwise to the solution.
- Reaction Completion and Isolation: Remove the cooling bath and allow the reaction mixture
 to slowly warm to room temperature. Stir for at least 2 hours. The products, formaldehyde
 and 3-pentanone, can then be isolated and identified using standard analytical techniques,
 such as conversion to 2,4-dinitrophenylhydrazone derivatives or by direct analysis using GCMS.

Safety Information

3-Ethylpent-1-ene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways due to aspiration hazard. Handle with care in a well-ventilated area, away from ignition sources.[6] Always consult the Safety Data Sheet (SDS) before handling.

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